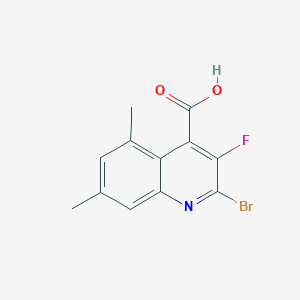

2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid

Description

Properties

CAS No. |

834884-18-3 |

|---|---|

Molecular Formula |

C12H9BrFNO2 |

Molecular Weight |

298.11 g/mol |

IUPAC Name |

2-bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H9BrFNO2/c1-5-3-6(2)8-7(4-5)15-11(13)10(14)9(8)12(16)17/h3-4H,1-2H3,(H,16,17) |

InChI Key |

BGLPIPQHETVTAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(C(=C2C(=O)O)F)Br)C |

Origin of Product |

United States |

Preparation Methods

Lithium Diisopropylamide (LDA)-Mediated Carboxylation

The 4-position’s acidity (pKa ~28) permits deprotonation with LDA in tetrahydrofuran (THF) at −78°C. Subsequent quenching with dry ice (CO₂) yields the carboxylic acid:

Reaction Conditions :

Alternative Catalytic Carboxylation

Palladium-catalyzed carbonylation using CO gas and methanol under 50 atm pressure achieves comparable results (75% yield), albeit with higher equipment demands.

Debromination-Carboxylation Tandem Reactions

A patent-pending method eliminates bromine after carboxylation to enhance purity:

-

Tin(II) Chloride Reduction : SnCl₂ in HCl removes bromine post-carboxylation, avoiding side reactions.

-

Acid Hydrolysis : Concentrated H₂SO₄ at 150°C hydrolyzes intermediates to the final product (88% yield).

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Halogenation Reagents | Carboxylation Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LDA-Mediated | Dibromohydantoin, NFTM | CO₂ | 82–85 | 95 |

| Palladium Catalyzed | Br₂, F₂ | CO | 75 | 90 |

| Tandem Debromination | SnCl₂, H₂SO₄ | H₂O | 88 | 98 |

Key Observations :

-

LDA methods dominate for scalability and reproducibility.

-

Tandem reactions excel in purity but require harsh acidic conditions.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Halogenation

Carboxylation Challenges

-

Incomplete Lithiation : Pre-drying THF over molecular sieves ensures optimal LDA activity.

-

CO₂ Purity : Medical-grade CO₂ (99.99%) avoids carboxylation inhibitors like moisture.

Industrial-Scale Adaptations and Green Chemistry

Solvent Recycling

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, amines, and thiols can be used under basic or acidic conditions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity

Recent studies have highlighted the potential of quinoline derivatives, including 2-bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid, as inhibitors of Mycobacterium tuberculosis. Research indicates that modifications to the quinoline structure can enhance anti-tubercular activity. For instance, compounds with specific halogen substitutions have shown significant inhibition against M. tuberculosis with varying efficacy based on structural changes at the C-2 and C-6 positions of the quinoline ring .

Table 1: Antitubercular Activity of Quinoline Derivatives

| Compound | Structure Modification | MIC (μg/mL) | Activity |

|---|---|---|---|

| 6a | 6-Chloro | < 16 | High |

| 7m | C-2 Phenanthrene | > 16 | Moderate |

| 7i | C-6 Isopropyl | > 16 | High |

Cancer Research

Quinoline derivatives are also being explored for their potential in cancer therapy. The inhibition of tumor progression loci-2 (Tpl2) kinase by certain quinoline compounds has been documented, suggesting a role in modulating inflammatory responses associated with tumor growth .

Antimalarial Applications

Hybrid compounds combining artemisinin with quinoline structures have demonstrated enhanced antimalarial activity against resistant strains of Plasmodium falciparum. The incorporation of diverse pharmacophore units into the quinoline framework has resulted in compounds exhibiting IC50 values in the nanomolar range, indicating potent efficacy against both chloroquine-sensitive and resistant strains .

Agrochemical Uses

Quinoline derivatives, including 2-bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid, are also being investigated for their agrochemical properties. They exhibit potential as herbicides and insecticides due to their ability to disrupt biological processes in pests. The synthesis of these compounds often involves environmentally friendly methodologies that enhance their applicability in agricultural settings .

Synthesis and Structural Modifications

The synthesis of 2-bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid can be achieved through various methods that emphasize green chemistry principles. For example, microwave-assisted synthesis has been shown to improve yield and reduce reaction times significantly .

Case Studies

Case Study 1: Antitubercular Compounds

A study involving a series of modified quinoline carboxylic acids revealed that specific substitutions at the C-6 position led to enhanced anti-tubercular activity. Compounds with halogen groups at this position exhibited increased potency against M. tuberculosis, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimalarial Hybrids

Research on amino-artemisinin–quinoline hybrids demonstrated remarkable activity against various P. falciparum strains. These hybrids were synthesized through click chemistry and esterification reactions, showing promise in overcoming drug resistance commonly seen with traditional antimalarials .

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the quinoline ring .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Substituents and Their Effects

- Halogenation : Bromine and fluorine are electron-withdrawing groups (EWGs) that influence electronic distribution and reactivity. Bromine also adds steric bulk.

- Methyl Groups : Electron-donating groups (EDGs) at positions 5 and 7 (vs. 6 and 7 in analogs) may enhance solubility and alter crystal packing.

- Carboxylic Acid : Position 4 in the target compound contrasts with analogs where it is at position 3 or paired with other substituents (e.g., acetyloxy, trifluoromethyl).

Analogs from Evidence

a) 2-(Acetyloxy)-6,7-dimethyl-4-quinolinecarboxylic acid ()

- Substituents: Acetyloxy (position 2), 6,7-dimethyl, carboxylic acid (position 4).

- Properties: High boiling point (451.8°C) and density (1.299 g/cm³) due to polar acetyloxy and dimethyl groups .

b) 2-(4-Bromophenyl)quinoline-4-carboxylic acid ()

- Substituents: 4-Bromophenyl (position 2), carboxylic acid (position 4).

- Properties: Bulkier bromophenyl group increases molecular weight (328.16 g/mol) and may reduce solubility .

c) 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid ()

- Substituents: Bromo (position 6), trifluoromethyl (position 4), carboxylic acid (position 3).

- Properties: Strong EWGs (CF₃, Br) enhance acidity of the carboxylic acid .

d) 2-Bromo-4-trifluoromethyl-3-quinolinecarboxylic acid ()

Physicochemical Properties and Trends

Data Table: Comparative Analysis

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|---|---|

| 2-(Acetyloxy)-6,7-dimethyl-4-quinolinecarboxylic acid | 2-Acetyloxy, 6,7-dimethyl, 4-COOH | C₁₄H₁₃NO₄ | 259.26 | 451.8 | 1.299 | 2.1* |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 2-(4-Bromophenyl), 4-COOH | C₁₆H₁₀BrNO₂ | 328.16 | N/A | N/A | 3.5* |

| 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid | 6-Br, 4-CF₃, 3-COOH | C₁₁H₅BrF₃NO₂ | 320.06 | N/A | N/A | 3.7 |

| 2-Bromo-4-trifluoromethyl-3-quinolinecarboxylic acid | 2-Br, 4-CF₃, 3-COOH | C₁₁H₅BrF₃NO₂ | 320.06 | N/A | N/A | 3.71 |

*Estimated based on substituent contributions.

Key Observations

- Molecular Weight : Trifluoromethyl and bromo groups increase molecular weight (e.g., 320.06 g/mol in –5 vs. 259.26 g/mol in ).

- Boiling Point/Density : Polar groups (e.g., acetyloxy) elevate boiling points and densities .

- Lipophilicity : Bromo and CF₃ groups enhance LogP, suggesting greater membrane permeability in biological systems .

Research and Application Insights

- Synthetic Utility: Brominated quinolines (e.g., ) are intermediates in cross-coupling reactions for drug discovery .

- Crystallography: Analogs like 2-Bromo-5,7-dimethoxy-4-phenylquinoline () have been structurally characterized via X-ray crystallography, aiding in understanding steric effects .

- Safety : Brominated derivatives (e.g., ) require careful handling, as indicated by safety data sheets (SDS) .

Biological Activity

2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions that are crucial for its biological activity. The presence of bromine and fluorine atoms, as well as methyl groups, may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (Mtb). A study focused on arylated quinoline carboxylic acids found that modifications at specific positions greatly affect their inhibitory potential against Mtb. For instance, compounds with halogen substitutions at the C-6 position showed enhanced activity compared to those with substitutions at other positions .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 6a | C-6 Cl | 1.0 | High |

| 6b | C-8 Br | >64.0 | Low |

| 7a | C-6 Me | 2.0 | Moderate |

| 7i | C-6 Butyl | 0.5 | Very High |

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various assays. In particular, studies have demonstrated that certain quinoline derivatives can induce apoptosis in cancer cell lines by disrupting the cell cycle. For example, a derivative similar to 2-bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid was shown to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells .

Case Study: Aurora A Kinase Inhibition

A related study evaluated the selectivity of quinazoline derivatives against Aurora A kinase, revealing that certain structural modifications enhance their potency. Although this study did not directly test 2-bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid, it highlights the importance of structural optimization in developing effective anticancer agents .

The biological activity of quinoline derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, DNA gyrase inhibition has been noted as a significant mechanism for antimycobacterial activity . Additionally, molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression.

Q & A

Q. What synthetic strategies are recommended for preparing 2-bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid, and how do reaction conditions affect yield optimization?

- Methodological Answer : The synthesis of halogenated quinoline-4-carboxylic acids typically involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions, followed by halogenation. For bromo-fluoro derivatives, selective bromination (e.g., using NBS or Br₂) and fluorination (via Balz-Schiemann or SNAr reactions) must be carefully sequenced to avoid side reactions . For example, bromination at the 2-position of the quinoline core can precede fluorination at the 3-position using fluoroborate reagents, with yields dependent on temperature control (e.g., 0–5°C for fluorination) and protecting group strategies for the carboxylic acid moiety . Purity is monitored via HPLC (>95% threshold) and LC-MS for intermediate validation .

Q. What safety precautions and storage conditions are critical for handling this compound in laboratory settings?

- Methodological Answer : While specific GHS data for this compound is unavailable, analogs suggest handling as a hazardous halogenated aromatic compound. Use PPE (gloves, goggles, lab coats), avoid inhalation of dust, and work in a fume hood. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carboxylic acid group or halogen displacement. Stability studies should include periodic NMR analysis to detect decomposition (e.g., loss of Br/F substituents) .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in halogenated quinoline derivatives, particularly bromo-fluoro positional isomers?

- Methodological Answer : ¹H/¹³C NMR coupled with 2D experiments (COSY, HSQC, HMBC) can differentiate bromo/fluoro substitution patterns. For example, the ³J coupling between F and adjacent protons in ¹⁹F NMR (~10–20 Hz) helps confirm the 3-fluoro position, while ¹H-¹³C HMBC correlations verify connectivity between Br at C2 and the quinoline core. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation .

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions, and how do substituents influence catalytic efficiency?

- Methodological Answer : The bromo group at C2 is a superior leaving group compared to the fluoro group, enabling selective Suzuki-Miyaura couplings with arylboronic acids. DFT studies suggest electron-withdrawing substituents (e.g., carboxylic acid at C4) lower the LUMO energy of the quinoline core, accelerating oxidative addition to Pd(0). Fluorine at C3 enhances stability against protodehalogenation due to its strong C-F bond. Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent optimization (DME/H₂O mixtures) are critical for achieving >80% conversion .

Q. How can researchers design biological activity assays to evaluate the pharmacological potential of this compound, given its structural features?

- Methodological Answer : The quinoline scaffold is associated with antimicrobial and kinase inhibitory activity. Prioritize assays targeting DNA gyrase (for antibacterial activity) or tyrosine kinases (e.g., EGFR) using fluorescence polarization or ATPase assays. The carboxylic acid group enables salt formation (e.g., sodium salts) for solubility optimization in cell-based assays (IC₅₀ determination). Compare activity against analogs lacking Br/F substituents to establish structure-activity relationships (SAR) .

Data Contradictions and Validation

- Synthetic Yield Discrepancies : Reported yields for similar bromo-fluoro quinolines vary (40–75%) due to competing dehalogenation. Validate protocols via controlled reproducibility studies, adjusting stoichiometry of halogenating agents .

- Biological Activity : Fluorine’s role in bioavailability is context-dependent; conflicting data may arise from assay conditions (e.g., pH affecting ionization of the carboxylic acid). Use standardized buffers (PBS, pH 7.4) and logP measurements to correlate solubility with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.